Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate

Description

Structural Characteristics and Nomenclature

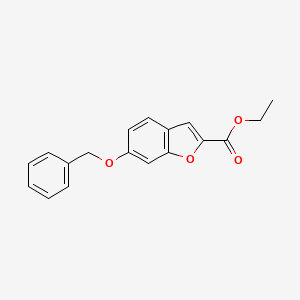

This compound exhibits a complex molecular architecture characterized by the systematic integration of multiple functional groups within a rigid heterocyclic framework. The compound possesses a molecular formula of C₁₈H₁₆O₄ and maintains a molecular weight of 296.3 grams per mole, establishing its position as a medium-sized organic molecule with considerable structural complexity. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound formally designated as this compound, reflecting the precise positioning of its constituent functional groups.

The structural foundation of this compound rests upon a benzofuran core system, which consists of a benzene ring fused to a furan ring in a specific geometric arrangement. This heterocyclic backbone provides the molecular scaffold upon which two critical functional groups are positioned with precise regiochemical control. At the 6-position of the benzofuran system, a benzyloxy substituent extends from the aromatic framework, contributing both steric bulk and electronic properties that significantly influence the compound's overall reactivity profile. The benzyloxy group, comprising a benzene ring connected through an oxygen atom to the main heterocyclic system, introduces additional aromatic character while simultaneously providing a flexible linkage that can participate in various intermolecular interactions.

The second major functional group appears at the 2-position of the benzofuran ring system, where an ethyl carboxylate ester group extends from the heterocyclic core. This ester functionality represents a critical structural element that not only contributes to the compound's chemical reactivity but also influences its physical properties, including solubility characteristics and potential for further chemical modification. The ethyl ester group consists of a carbonyl carbon directly attached to the benzofuran ring, with the carbonyl oxygen providing sites for hydrogen bonding interactions, while the ethyl chain introduces hydrophobic character to the molecular structure.

The three-dimensional molecular geometry of this compound reflects the constraints imposed by its fused ring system combined with the conformational flexibility introduced by the benzyloxy and ethyl ester substituents. The benzofuran core maintains a planar configuration due to the aromatic nature of both the benzene and furan components, establishing a rigid foundation for the molecule. However, the benzyloxy group introduces conformational degrees of freedom through rotation around the oxygen-carbon bond connecting the benzyl group to the heterocyclic system, allowing for multiple stable conformational states that can influence the compound's interaction with biological targets or other chemical species.

The electronic structure of the compound reflects the conjugated nature of the benzofuran system, with electron density distribution significantly influenced by the presence of the electron-donating benzyloxy group and the electron-withdrawing ethyl carboxylate functionality. This electronic arrangement creates regions of differing electron density across the molecular surface, establishing sites for potential electrophilic and nucleophilic interactions that govern the compound's chemical reactivity patterns.

Historical Development in Heterocyclic Chemistry

The historical development of this compound and related benzofuran derivatives traces its origins to the foundational work in heterocyclic chemistry that began in the nineteenth century with the systematic exploration of furan-containing compounds. The benzofuran ring system itself represents a significant milestone in the evolution of heterocyclic chemistry, with its first synthetic preparation accomplished through the pioneering efforts of Perkin, who successfully synthesized benzofuran from coumarin using what became known as the Perkin rearrangement. This seminal work established the theoretical and practical foundation for the systematic development of benzofuran derivatives, including the complex substituted variants exemplified by this compound.

The evolution of benzofuran chemistry has been intrinsically linked to advances in synthetic methodology and the growing understanding of structure-activity relationships in medicinal chemistry. Early investigations into benzofuran derivatives were motivated primarily by their occurrence in natural products and their potential therapeutic applications, leading to systematic efforts to develop synthetic routes that could provide access to structurally diverse benzofuran-based compounds. The development of reliable synthetic methodologies for constructing benzofuran rings with precise substitution patterns required significant advances in organic synthesis, including the development of cyclization reactions, functional group transformations, and protecting group strategies that could accommodate the sensitive nature of the heterocyclic system.

The specific structural features present in this compound reflect the culmination of decades of research into the optimization of benzofuran derivatives for medicinal chemistry applications. The strategic placement of the benzyloxy group at the 6-position and the ethyl carboxylate functionality at the 2-position represents a deliberate design choice informed by structure-activity relationship studies that have demonstrated the importance of these specific substitution patterns for biological activity. The benzyloxy substituent, in particular, has emerged as a privileged structural motif in benzofuran chemistry due to its ability to modulate both the electronic properties and the three-dimensional shape of the resulting molecules.

The synthetic chemistry required to prepare this compound involves sophisticated methodologies that build upon the accumulated knowledge of benzofuran synthesis developed over more than a century of research. Modern synthetic approaches to this compound typically employ multi-step sequences that begin with appropriately substituted precursors and utilize carefully orchestrated cyclization reactions to construct the benzofuran ring system with the desired substitution pattern. These synthetic routes often require the use of specialized catalysts, carefully controlled reaction conditions, and purification techniques such as recrystallization or chromatography to achieve the high purity levels necessary for research applications.

Position Within Benzofuran Derivatives Taxonomy

This compound occupies a distinctive position within the broader taxonomy of benzofuran derivatives, representing a specific structural class characterized by the simultaneous presence of both aromatic ether and ester functionalities attached to the benzofuran core. This dual functionality places the compound within a specialized subset of benzofuran derivatives that exhibit unique chemical and biological properties arising from the synergistic effects of these functional groups. The classification of this compound within the benzofuran family reflects both its structural characteristics and its potential applications in various fields of chemical research.

From a chemical classification perspective, this compound belongs to the category of substituted benzofuran-2-carboxylates, a family of compounds that has garnered significant attention in medicinal chemistry due to their potential as scaffolds for drug development. The carboxylate functionality at the 2-position of the benzofuran ring represents a common structural motif that appears in numerous biologically active compounds, while the benzyloxy substituent at the 6-position introduces additional complexity that can be exploited for structure-activity relationship optimization. This specific substitution pattern distinguishes the compound from other benzofuran derivatives and places it within a subset of molecules that share similar electronic and steric characteristics.

The taxonomic position of this compound within the broader context of heterocyclic chemistry reflects its membership in multiple overlapping structural families. As a benzofuran derivative, it shares fundamental structural characteristics with other compounds containing the fused benzene-furan ring system, including naturally occurring psoralen derivatives and synthetic compounds developed for pharmaceutical applications. The presence of the benzyloxy group establishes connections to the extensive family of benzyl ether compounds, while the ethyl carboxylate functionality links it to the broad category of ester-containing molecules that play crucial roles in both synthetic and biological chemistry.

The compound's position within the spectrum of benzofuran derivatives can be understood through comparison with structurally related analogs that vary in their substitution patterns and functional group arrangements. Related compounds include those bearing different alkoxy substituents at the 6-position, alternative ester groups at the 2-position, or additional substituents at other positions around the benzofuran ring system. These structural relationships provide insights into the structure-activity relationships that govern the biological and chemical properties of benzofuran derivatives, enabling rational design approaches for the development of new compounds with optimized characteristics.

| Classification Category | Structural Features | Related Compounds |

|---|---|---|

| Benzofuran-2-carboxylates | Ester functionality at 2-position | Various alkyl and aryl esters |

| 6-Alkoxybenzofurans | Ether linkage at 6-position | Methoxy, ethoxy, propoxy analogs |

| Benzyl Ether Derivatives | Benzyloxy substituent | Other benzyloxy heterocycles |

| Aromatic Ester Compounds | Aromatic ring-ester conjugation | Benzoate and related esters |

The medicinal chemistry significance of this compound within the benzofuran derivatives taxonomy stems from the documented biological activities associated with structurally related compounds. Benzofuran derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects, with specific substitution patterns playing crucial roles in determining the potency and selectivity of these activities. The particular combination of functional groups present in this compound positions it as a potentially valuable scaffold for further medicinal chemistry optimization, drawing upon the established structure-activity relationships within the broader benzofuran family.

Properties

IUPAC Name |

ethyl 6-phenylmethoxy-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-2-20-18(19)17-10-14-8-9-15(11-16(14)22-17)21-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPLPAMKVRPRIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate. Research indicates that benzofuran scaffolds exhibit significant inhibitory effects on various human cancer cell lines, such as breast, lung, and prostate cancers. The mechanism involves the modulation of key signaling pathways associated with cell proliferation and apoptosis .

Immunomodulatory Effects

Benzofuran derivatives have also been investigated for their immunomodulatory properties. This compound has shown promise in enhancing immune responses, which could be beneficial in treating autoimmune diseases and infections .

Therapeutic Applications

Potential for Hepatitis C Treatment

this compound has been explored as part of a broader class of benzofuran compounds aimed at treating hepatitis C viral infections. These compounds demonstrate efficacy against viral replication, suggesting a potential pathway for developing new antiviral therapies .

Neuroprotective Effects

Emerging research suggests that certain benzofuran derivatives may possess neuroprotective properties, which could be relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's diseases. The exact mechanisms remain under investigation but may involve antioxidant activity and modulation of neuroinflammatory processes .

Case Studies

Several studies have documented the effects of this compound:

- Study on Anticancer Activity : A study demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro, showcasing its potential as a lead compound for further development in anticancer therapeutics .

- Immunomodulatory Research : Another investigation revealed that benzofuran derivatives enhanced T-cell activation, indicating their potential use in immunotherapy strategies for various diseases .

Mechanism of Action

The mechanism by which Ethyl 6-(benzyloxy)benzofuran-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The benzyloxy group in the target compound increases LogP (3.8) compared to the methoxy analog (LogP 2.1) , enhancing lipid solubility. Brominated derivatives (e.g., ) exhibit even higher LogP (~5.2) due to halogen and bulky substituents .

- Hydrogen Bonding: Hydrophilic derivatives like the bis(2-hydroxyethyl)amino analog () have lower LogP (0.5) and improved aqueous solubility, critical for bioavailability .

Halogenated Derivatives

- This compound has shown moderate antimicrobial activity .

- Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate (): The bromo and propenoxy groups confer steric bulk, which may reduce metabolic degradation but also limit target binding efficiency .

Alkoxy and Amino Derivatives

- Ethyl 6-methoxybenzofuran-2-carboxylate () : Methoxy groups are electron-donating, stabilizing the aromatic ring but reducing reactivity compared to benzyloxy derivatives .

Biological Activity

Ethyl 6-(benzyloxy)benzofuran-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine, particularly in the fields of oncology and infectious diseases.

Overview of this compound

This compound belongs to a class of compounds known as benzofurans, which are recognized for their broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties. The structural features of this compound contribute to its interaction with various biological targets.

Antitumor Activity

Recent studies have indicated that this compound exhibits anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, the compound may act through the inhibition of specific kinases involved in cell signaling pathways, which are crucial for cancer cell survival and proliferation.

Antiviral Properties

The compound has also demonstrated antiviral activity against several viruses. In vitro studies suggest that it can inhibit viral replication by interfering with viral entry or replication mechanisms. This positions this compound as a potential lead compound for developing antiviral therapies .

Antibacterial Effects

In addition to its anticancer and antiviral properties, this compound has shown antibacterial activity. It is effective against a range of bacterial strains, indicating its potential use in treating bacterial infections.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are critical for tumor growth and viral replication.

- Cell Signaling Interference : By modulating cell signaling pathways, it can induce apoptosis in cancer cells.

- Membrane Disruption : Its interaction with bacterial membranes may lead to increased permeability and cell death.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate typically involves:

- Formation of the benzofuran core structure.

- Introduction of the benzyloxy substituent at the 6-position.

- Esterification to form the ethyl carboxylate group at position 2.

The synthetic route may vary depending on the choice of starting materials and catalysts but generally follows a sequence of substitution, cyclization, and esterification reactions.

Stepwise Preparation

Formation of Ethyl Benzofuran-2-carboxylate Intermediate

A common approach begins with salicylaldehyde derivatives, which undergo alkylation with ethyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) and catalytic potassium iodide (KI) in acetone under ice-bath conditions. This reaction yields ethyl benzofuran-2-carboxylate as a key intermediate after cyclization and ester formation. The product is isolated by precipitation in crushed ice and purified by recrystallization from ethanol.

Introduction of the Benzyloxy Group at the 6-Position

The benzyloxy substituent is introduced via nucleophilic substitution, typically by reacting the hydroxy group at the 6-position of the benzofuran intermediate with benzyl bromide or benzyl chloride under basic conditions. This step forms the ether linkage (benzyloxy group) on the aromatic ring. The reaction conditions often involve mild bases and solvents that favor selective ether formation without affecting the ester functionality.

Final Purification

The crude product is purified by recrystallization or chromatographic techniques to afford this compound with high purity suitable for research applications.

Catalytic and Innovative Synthetic Approaches

Recent advances in benzofuran synthesis emphasize transition-metal catalysis to improve yields and selectivity:

These catalytic methods allow for more efficient construction of the benzofuran ring and functionalization steps, potentially applicable to the synthesis of this compound or its analogs.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome | Yield (%) (Typical) |

|---|---|---|---|---|

| 1 | Alkylation & Cyclization | Salicylaldehyde, ethyl bromoacetate, K2CO3, KI, acetone, ice-bath | Ethyl benzofuran-2-carboxylate intermediate | Not specified (generally good) |

| 2 | Benzyloxy Ether Formation | Benzyl bromide/chloride, base (e.g., K2CO3), solvent (e.g., acetone) | This compound | Not specified |

| 3 | Purification | Recrystallization or chromatography | Pure target compound | High purity |

Concluding Remarks

The preparation of this compound is well-established through classical organic synthesis involving alkylation, cyclization, and ether formation steps. Recent catalytic methodologies, particularly those employing copper and palladium catalysts, offer promising avenues for more efficient and environmentally sustainable synthesis. These methods also enable structural diversification of benzofuran derivatives, expanding their utility in pharmaceutical and materials science research.

Future research may focus on optimizing these catalytic routes specifically for this compound to improve yields, reduce reaction times, and minimize environmental impact.

Q & A

Q. What are the standard synthetic routes for Ethyl 6-(Benzyloxy)benzofuran-2-carboxylate?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting salicylaldehyde derivatives with ethyl bromoacetate in the presence of a base like K₂CO₃ under reflux conditions. For example, ethyl benzofuran-2-carboxylate derivatives are prepared by heating salicylaldehyde (20 mmol), ethyl bromoacetate (20 mmol), and K₂CO₃ (40 mmol) in acetonitrile for 4 hours, followed by extraction and purification . Modifications, such as introducing benzyloxy groups, may require additional protection/deprotection steps using reagents like benzyl chloride or NaH in THF .

Q. How is this compound characterized structurally?

Key characterization techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and electronic environments (e.g., benzyloxy protons appear as a singlet at δ 5.0–5.2 ppm) .

- IR Spectroscopy : Confirms ester (C=O stretch ~1700 cm⁻¹) and benzyloxy (C-O-C ~1250 cm⁻¹) functional groups .

- X-ray Diffraction : Single-crystal X-ray studies resolve bond lengths and angles, critical for confirming regiochemistry .

Q. What solvents and catalysts are optimal for synthesizing benzofuran carboxylates?

- Solvents : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reactivity, while THF is preferred for reactions requiring anhydrous conditions .

- Catalysts : K₂CO₃ or NaH are effective bases for deprotonation, while phase-transfer catalysts like PEG-400 improve reaction efficiency in multi-step syntheses .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Temperature Control : Prolonged reflux (e.g., 24 hours at 343–353 K) ensures complete conversion but risks side reactions; microwave-assisted synthesis reduces time and improves selectivity .

- Purification Strategies : Flash column chromatography (ethyl acetate/hexane gradients) removes by-products, while slow evaporation of ethyl acetate solutions yields high-purity crystals for X-ray analysis .

- Catalyst Screening : Testing alternatives to NaH (e.g., DBU) may reduce side reactions in benzyloxy group introductions .

Q. How do researchers resolve contradictions in reported biological activities of benzofuran derivatives?

- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing benzyloxy with methoxy groups) clarifies contributions to bioactivity .

- Mechanistic Probes : Radiolabeling or isotopic tracing (e.g., ¹⁸O in ester groups) tracks metabolic pathways to distinguish direct activity from artifacts .

- Reproducibility Checks : Independent validation of IC₅₀ values (e.g., anticancer assays) using standardized cell lines and controls addresses variability .

Q. What advanced techniques are used to study the compound’s interaction with biological targets?

- Molecular Docking : Computational models predict binding affinities to enzymes like α-glucosidase, guiding rational design of inhibitors .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) for interactions with proteins or DNA .

- In Vivo Metabolite Profiling : LC-MS/MS identifies active metabolites, distinguishing parent compound effects from downstream products .

Methodological Considerations

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

| Parameter | Typical Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction Temperature | 343–353 K (reflux) | Higher temps accelerate kinetics but may degrade product | |

| Solvent Polarity | ε = 37.5 (acetonitrile) | Enhances nucleophilicity of intermediates | |

| Catalyst Loading | 1.0–2.0 equiv (NaH or K₂CO₃) | Excess base risks ester hydrolysis |

Q. Table 2: Common Contaminants and Mitigation Strategies

| Contaminant | Source | Removal Method |

|---|---|---|

| Unreacted Salicylaldehyde | Incomplete reaction | Column chromatography (hexane:EA 3:1) |

| Ester Hydrolysis By-Product | Moisture exposure | Anhydrous Na₂SO₄ drying post-reaction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.